molecular formula C15H19BN2O2 B12936876 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B12936876
M. Wt: 270.14 g/mol
InChI Key: QRQUJVWJKKYXPY-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronic acid derivative that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a cyclopropyl group, a nicotinonitrile moiety, and a dioxaborolan ring. It is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from commercially available pyridine derivatives.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylboronic acid.

    Formation of the Dioxaborolan Ring: The dioxaborolan ring is formed by reacting the intermediate with pinacol boronic ester under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include boronic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

    Industry: The compound is utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The presence of the boronic acid moiety allows it to participate in reversible covalent interactions, which are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. The presence of the cyclopropyl group and the nicotinonitrile moiety enhances its versatility in various synthetic applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10(8-17)9-18-13(12)11-5-6-11/h7,9,11H,5-6H2,1-4H3

InChI Key

QRQUJVWJKKYXPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C#N

Origin of Product

United States

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